Benzyl carbamate
Overview
Description
Synthesis Analysis
The synthesis of N-substituted carbamates, including benzyl carbamate, has been extensively studied. Various carbonyl reagents such as CO, dimethyl carbonate, CO2, and alkyl carbamates have been employed for the synthesis of N-substituted carbamates. Alkyl carbamates stand out due to their low toxicity, high activity, and simple preparation, making them highly industrialized carbonyl reagents for the synthesis of N-substituted carbamates. Moreover, the synthesis from CO2 represents a focus in green chemistry, offering a novel route for chemical utilization of CO2 (Shang Jianpen, 2014).
Molecular Structure Analysis
The molecular structure of benzyl carbamate allows for diverse chemical reactions and properties. Studies have highlighted the importance of understanding the molecular frameworks for designing compounds with specific functions. For instance, benzene-1,3,5-tricarboxamide derivatives have been utilized for their ordering properties in supramolecular chemistry, indicating the structural significance in material applications (S. Cantekin, T. D. de Greef, A. Palmans, 2012).
Chemical Reactions and Properties
Benzyl carbamate undergoes various chemical reactions, leveraging its structure for the synthesis of complex molecules. Metal-catalyzed reductive carbonylation of nitro aromatics using CO as a reducing agent has been a subject of intense investigation, showcasing the versatility of benzyl carbamate in organic synthesis (A. M. Tafesh, J. Weiguny, 1996).
Physical Properties Analysis
The physical properties of benzyl carbamate, such as solubility, melting point, and boiling point, are crucial for its applications in synthesis and material science. For example, the solubility of benzyl carbamate in various solvents affects its reactivity and the conditions under which it can be used in chemical reactions.
Chemical Properties Analysis
The chemical properties of benzyl carbamate, including reactivity with different chemical groups and stability under various conditions, are essential for its utility in synthesis. The study of carbamates' metabolic hydrolysis provided insights into their stability, indicating the metabolic lability decreases with increasing size of alkyl substituents on the carbamoyl group, which is relevant for designing carbamates with desired properties (F. Vacondio, Claudia Silva, M. Mor, B. Testa, 2010).
Scientific Research Applications
Enzyme Inhibition : Benzyl carbamates, like other carbamates, effectively inhibit acetylcholinesterase and carbonic anhydrase I and II isoenzymes at low nanomolar levels, suggesting potential therapeutic applications, particularly in conditions where enzyme inhibition is beneficial (Yılmaz et al., 2016).
Neurological Diseases : Isosorbide-2-benzyl carbamate-5-salicylate has been identified as a highly potent and selective inhibitor of human butyrylcholinesterase (BuChE), indicating potential applications in treating diseases like Alzheimer's and Parkinson's (Carolan et al., 2010).
Pharmacological Research : Novel benzylsulfamides and benzyl [2-(arylsulfamoyl)-1-substituted-ethyl]carbamates show nanomolar inhibition constants against carbonic anhydrase I and II, and strong preferential inhibition of butyrylcholinesterase, respectively, suggesting importance in pharmacological research and drug design (Göksu et al., 2014) (Magar et al., 2021).
Photolabile Groups : Carbamoyl derivatives of photolabile benzoins like 3′,5′-dimethoxybenzoin have been synthesized and used for the rapid generation of secondary amines, applicable in various fields including materials science and organic synthesis (Papageorgiou & Corrie, 1997).
Antibacterial Agents : Certain (3benzyl-5hydroxyphenyl)carbamates exhibit potent inhibitory activity against sensitive and drug-resistant Gram-positive bacteria, indicating their potential as antibacterial agents, although ineffective against Gram-negative bacteria (Liang et al., 2020).
Pest Control : Ethyl benzyl carbamates have shown potential as tick-controlling agents, suggesting their application in agriculture and veterinary medicine (Hugo et al., 2019).
Organic Synthesis : There have been studies on selective inversion or retention of benzylic carbamates and copper-catalyzed oxidative benzylic C(sp3)-H amination for synthesizing benzylic carbamates, which is useful for the late-stage incorporation of ubiquitous carbamate fragments onto hydrocarbons (Harris et al., 2013) (Liu et al., 2020).
Material Science : The growth and characterization of organic single crystal benzyl carbamate indicate its crystalline perfection and potential applications in industries like electronics and photonics (Solanki et al., 2015).
Safety And Hazards
properties
IUPAC Name |
benzyl carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c9-8(10)11-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJDIJCNWFYVJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211159 | |
Record name | Benzyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl carbamate | |
CAS RN |
621-84-1 | |
Record name | Benzyl carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=621-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzyl carbamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621841 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 621-84-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25317 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzyl carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00211159 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.738 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BENZYL CARBAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7890Q001S7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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